3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core . This intermediate is then subjected to further functionalization to introduce the chloro substituent and the phenyl carbamoyl group. The final step involves the esterification of the phenyl carbamoyl intermediate with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yield catalysts, continuous flow reactors, and automated purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The chloro-substituted benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of key cellular pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-phenylbenzoxazole: Shares the benzoxazole core but lacks the phenyl carbamoyl and acetate groups.
2-Aminophenyl acetate: Contains the acetate group but lacks the benzoxazole core.
4-Phenylcarbamoylbenzoxazole: Similar structure but without the chloro substituent.
Uniqueness
3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted benzoxazole moiety, phenyl carbamoyl group, and acetate ester makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H15ClN2O4 |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
[3-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H15ClN2O4/c1-13(26)28-18-4-2-3-15(11-18)21(27)24-17-8-5-14(6-9-17)22-25-19-12-16(23)7-10-20(19)29-22/h2-12H,1H3,(H,24,27) |
InChI Key |
AUDIHAJWOHMSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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